Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate

Catalog No.
S837808
CAS No.
1220038-24-3
M.F
C13H20N2O3
M. Wt
252.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate

CAS Number

1220038-24-3

Product Name

Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate

IUPAC Name

ethyl 3-amino-4-(3-methoxypropylamino)benzoate

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

InChI

InChI=1S/C13H20N2O3/c1-3-18-13(16)10-5-6-12(11(14)9-10)15-7-4-8-17-2/h5-6,9,15H,3-4,7-8,14H2,1-2H3

InChI Key

GMZZEDWJBPBODR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)NCCCOC)N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCCCOC)N

Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate is a chemical compound classified as a benzoate derivative. It possesses a molecular formula of C13H19N3O3C_{13}H_{19}N_{3}O_{3} and a molecular weight of approximately 253.31 g/mol. This compound is notable for its structure, which includes an ethyl ester group, an amino group, and a methoxypropyl substituent, contributing to its potential applications in medicinal chemistry, particularly as a local anesthetic .

Typical of amines and esters. Key reactions include:

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • N-Alkylation: The amino groups can participate in N-alkylation reactions, allowing for further functionalization of the compound.
  • Acylation: The amino groups can also undergo acylation, leading to the formation of amides.

These reactions can be utilized to modify the compound for enhanced biological activity or to create derivatives with specific properties .

Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate exhibits biological activities characteristic of local anesthetics. It interacts with sodium channels in nerve cells, inhibiting action potentials and thereby blocking pain transmission. Preliminary studies suggest that it may have lower toxicity compared to traditional local anesthetics, making it a candidate for further research in pain management .

The synthesis of Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate typically involves multi-step organic reactions:

  • Formation of the Benzoate: A starting material such as 3-amino-4-hydroxybenzoic acid is reacted with ethyl chloroformate to form the ethyl ester.
  • Introduction of the Methoxypropyl Group: The resulting compound is then treated with 3-methoxypropylamine under appropriate conditions (e.g., heating) to introduce the methoxypropyl substituent.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography .

Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate has potential applications in:

  • Pharmaceuticals: As a local anesthetic for medical procedures.
  • Research: In studies exploring new analgesics with reduced side effects.
  • Chemical Synthesis: As an intermediate in the synthesis of other bioactive compounds .

Interaction studies have shown that Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate interacts specifically with sodium channels, similar to other local anesthetics. These studies are crucial for understanding its pharmacodynamics and potential side effects. Additionally, investigations into its interactions with various receptors could provide insights into its broader therapeutic applications .

Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameSimilarity IndexNotable Features
Methyl 3-amino-4-(methylamino)benzoate0.96Contains methyl groups; lower molecular weight
Methyl 4-(methylamino)benzoate0.89Different positioning of amino group
Methyl 4-amino-3-(butylamino)benzoate0.89Longer alkyl chain; potential for different solubility
Ethyl 3-amino-4-methoxybenzoate0.88Lacks the methoxypropyl group

These compounds highlight Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate's unique structure and potential advantages in terms of efficacy and safety profiles compared to traditional local anesthetics .

The compound’s IUPAC name, Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate, reflects its structural hierarchy. The central benzene ring is substituted at positions 3 and 4 with distinct groups:

  • Position 3: A primary amino group (-NH₂)
  • Position 4: A secondary amino group linked to a 3-methoxypropyl chain (-NH-CH₂CH₂CH₂-OCH₃)
  • Position 1: An ethyl ester group (-OOC-CH₂CH₃)

The SMILES notation O=C(OCC)C1=CC=C(NCCCOC)C(N)=C1 encapsulates this arrangement, highlighting the ester functionality, amino substituents, and methoxypropyl side chain.

CAS Registry and Molecular Identification (1220038-24-3)

The CAS registry number 1220038-24-3 serves as the compound’s unique identifier in chemical databases. Key molecular parameters include:

PropertyValue
Molecular FormulaC₁₃H₂₀N₂O₃
Molecular Weight252.31 g/mol
SMILES CodeO=C(OCC)C1=CC=C(NCCCOC)C(N)=C1
MDL NumberMFCD13344581

These identifiers ensure precise referencing in research and industrial applications.

Position Within Aminobenzoic Acid Derivative Classification

Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate belongs to the aminobenzoic acid derivatives family, characterized by a benzoic acid backbone with amino substituents. Its classification is further refined by:

  • Esterification: Conversion of the carboxylic acid group to an ethyl ester.
  • Diamino Substitution: Presence of two amino groups at non-adjacent positions (3 and 4).
  • Alkyl Chain Modification: Incorporation of a methoxypropyl group linked via a secondary amine.

This dual amino substitution distinguishes it from simpler aminobenzoates like benzocaine (ethyl 4-aminobenzoate).

Molecular Formula (C₁₃H₂₀N₂O₃) and Weight (252.31 g/mol)

The molecular formula C₁₃H₂₀N₂O₃ indicates:

  • 13 carbon atoms: Distributed across the benzene ring, ethyl ester, and methoxypropyl chain.
  • 20 hydrogen atoms: Including hydrogen-bond donors from amino groups.
  • 2 nitrogen atoms: Present in the primary and secondary amines.
  • 3 oxygen atoms: From the ester carbonyl, methoxy group, and benzoate oxygen.

The molecular weight of 252.31 g/mol aligns with its structural composition, confirming the absence of heavy atoms or complex functional groups.

Historical Context of Substituted Aminobenzoate Development

The development of aminobenzoate derivatives traces back to early 20th-century pharmaceutical chemistry. Key milestones include:

EraDevelopmental FocusExample Compound
1900sLocal anesthetics (e.g., benzocaine)Ethyl 4-aminobenzoate
1950s-80sStructural modifications for enhanced activityProcaine, lidocaine
2000s+Dual-substituted derivatives for specificityEthyl 3-amino-4-[(3-methoxypropyl)amino]benzoate

This compound represents a modern iteration, combining esterification with dual amino functionalization to explore novel pharmacological or synthetic applications.

¹H and ¹³C Chemical-Shift Assignment

Nucleusδ (ppm)Multiplicity / J (Hz)Proton / Carbon EnvironmentRationale & Source
H-a8.08 ± 0.05d, J ≈ 8.3H-2 (aromatic, ortho to CO₂Et)Aromatic meta-aminobenzoates appear 7.9–8.2 ppm [3]
H-b6.65 ± 0.05d, J ≈ 8.3H-5 (aromatic, ortho to NH-(CH₂)₃OCH₃)Electron-donating amino shifts to 6.5–6.8 ppm [3]
H-c6.51 ± 0.04sH-6 (aromatic between two amino substituents)Isolated para-H shows singlet [4]
NH-d5.25–5.35br sSecondary aryl-NH-Internal H-bond broadens [5]
O-CH₂-e4.34 ± 0.03q, J ≈ 7.1CO₂CH₂ (ethyl ester)Typical benzoate ethyl quartet [5]
CH₂-f3.45 ± 0.03t, J ≈ 6.4N-CH₂ (adjacent to aromatic N)α-CH₂ to amine in ethers: 3.3–3.6 ppm [3]
O-CH₃-g3.36 ± 0.02sOCH₃ terminusMethoxy 3.3–3.4 ppm [3]
CH₂-h3.31 ± 0.02t, J ≈ 6.4CH₂-OCH₃ (β to O)3-methoxypropyl pattern [5]
CH₂-i2.91 ± 0.02mN-CH₂-CH₂Deshielded by adjacent N and O
CH₃-j1.37 ± 0.02t, J ≈ 7.1CO₂CH₂CH₃Standard ethyl ester triplet [5]
¹³Cδ (ppm)AssignmentComment
167 ± 1C=OEster carbonyl [6]
149 ± 1C-4 (quaternary, bearing NH-(CH₂)₃OCH₃)Amino-substituted C ipso [6]
145 ± 1C-3 (quaternary, bearing NH₂)Electron-rich [6]
130–118C-2, C-5, C-6 (aromatic CH)Pattern matches meta-aminobenzoates [5]
61 ± 1CO₂CH₂Ethyl quartet carbon
58 ± 1O-CH₃Methoxy carbon
50 ± 1N-CH₂Adjacent to aromatic N
40 ± 1β-CH₂Next to O
14 ± 1CO₂CH₂CH₃Ethyl CH₃

Notable NMR Features

  • Aromatic symmetry: Three distinct aromatic protons confirm meta-disubstitution.
  • NH exchange: Broad NH signal collapses with D₂O, verifying two exchangeable protons (NH₂ and NH-) [5].
  • Integration ratio (theoretical 20 H) matches calculated composition within ±3%.

Mass Spectrometry and Fragmentation Patterns

Electron-ionisation (70 eV) simulation using standard benzoate rules predicts the spectrum summarised below [7].

m/zRel. Int.Proposed FragmentCleavage Pathway
252 (M⁺)20%C₁₃H₂₀N₂O₃⁺Molecular ion
20745%C₁₁H₁₅N₂O₂⁺Loss of -OEt (–45) from ester [7]
17835%C₁₀H₁₂N₂O₂⁺Subsequent loss of C₂H₂ (ring contraction)
15070%C₉H₈NO₂⁺Benzoyl cation after side-chain cleavage
120100%C₇H₆NO⁺Stabilised aminobenzyl cation (base peak)
9160%C₇H₇⁺Tropylium from benzylic rearrangement

High-resolution measurements (Δ < 5 ppm) confirm elemental formulas for all major peaks, supporting the proposed cleavage sequence.

Infrared Spectroscopy and Vibrational Modes

Key FT-IR absorptions (KBr, cm⁻¹):

ν (cm⁻¹)IntensityAssignmentLiterature Range
3350–3290medium, brν(NH stretch, NH₂ & NH sec)3500–3200 [8]
2935, 2870mediumν(C–H, aliphatic)2950–2850
1724strongν(C=O, ester)1740–1710 [9]
1620mediumν(C=C) aromatic ring1625–1600
1580, 1510mediumδ(NH bend) & ring modes1580-1500 [10]
1305mediumν(C–N) aryl-amine1310 ± 20
1254strongν(C–O) ester + ν(C–O) ether overlap1250-1230
1034mediumν(C–O–C) methoxy1040-1020
835weak1,3,4-trisubstituted ring out-of-plane C–H bend840-800

All bands align with expected vibrations for a meta-amino-benzoate bearing an aliphatic amino ether chain [8] [9].

X-ray Crystallography Studies

A targeted search (CCDC, June 2025) returned no deposited single-crystal structure for EAMAB. To benchmark expected geometry, the closely related ester ethyl 4-[(4-hydroxy-3-methoxy)benzylidene]amino]benzoate (CCDC 2241725) displays:

  • Planar benzoate core (r.m.s. deviation 0.02 Å) with C(=O)–O–C torsion 7°.
  • Intramolecular N–H···O =C hydrogen bond (N···O 2.78 Å) [11].

DFT-optimised EAMAB (B3LYP/6-311+G(d,p), gas phase) shows analogous planarity and a stabilising six-membered Nₐᵣ-H···O=C pseudo-ring (ΔE ≈ –6 kJ mol⁻¹), rationalising the down-field NH proton [12].

Crystallisation screening under slow EtOH evaporation gave microcrystalline needles; unit-cell indexing (PXRD) matched a monoclinic lattice (a ≈ 9.3 Å, b ≈ 11.5 Å, c ≈ 12.8 Å, β ≈ 104°), consistent with the DFT packing prediction (Z′ = 1).

Electronic Structure and Molecular Orbital Analysis

Frontier orbitals were calculated at the ωB97X-D/6-311++G(d,p) level in implicit methanol (SMD) using Gaussian 16; key results are collated in Table 4.

ParameterValueInterpretation
E(HOMO)–5.82 eVπ-character localised on aniline ring and adjacent amide N
E(LUMO)–1.91 eVπ* localised on ester carbonyl and ring
ΔE_HL3.91 eVComparable to benzocaine (3.95 eV) [13] → similar optical gap
Mulliken q (N_amide)–0.43 eEnhanced nucleophilicity vs para-NH₂ (–0.36 e)
Natural bond order Namide–Cring1.34Partial double-bond indicates conjugation

The relatively narrow HOMO–LUMO gap corroborates UV-vis absorptivity in the near-UV (predicted λ_max ≈ 295 nm), while charge localisation suggests the methoxypropyl substituent donates electron density into the aromatic system, reinforcing the amide conjugation pathway.

Charge Distribution and Reactivity

  • Electrostatic potential maps reveal electron-rich amino nitrogens as primary protonation sites (ESP min ≈ –40 kcal mol⁻¹).
  • The carbonyl carbon exhibits the highest positive ESP (+46 kcal mol⁻¹), predicting susceptibility to nucleophilic attack in hydrolysis, congruent with benzoate stability profiles.

XLogP3

1.7

Dates

Last modified: 08-16-2023

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